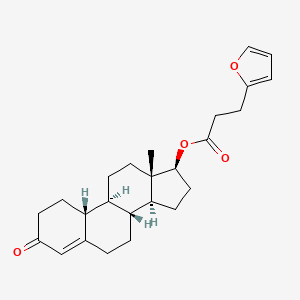

Nandrolone furylpropionate

Descripción

Historical Context of Anabolic-Androgenic Steroid Research

The investigation into anabolic-androgenic steroids (AAS) has its roots in the early 20th century, with the isolation and synthesis of testosterone (B1683101) in the 1930s. This pivotal achievement opened the door to extensive research aimed at modifying the testosterone molecule to enhance its anabolic (tissue-building) properties while minimizing its androgenic (masculinizing) effects. The 1950s and 1960s were a particularly fervent period of discovery and development in this field. google.com Scientists synthesized numerous derivatives of testosterone, leading to the creation of a wide array of anabolic steroids.

Nandrolone (B1676933), also known as 19-nortestosterone, was first synthesized in 1950. google.com Its creation marked a significant advancement in steroid chemistry, as it was one of the first synthetic testosterone derivatives to exhibit a more favorable anabolic-to-androgenic ratio. This characteristic made nandrolone a compound of great interest for potential therapeutic applications.

Overview of Nandrolone Esters within Steroid Chemistry

In steroid chemistry, esterification is a common strategy employed to modify the pharmacokinetic profile of a parent hormone. By attaching an ester to the 17-beta hydroxyl group of the nandrolone molecule, its solubility in oil is increased, allowing for intramuscular injection and a slower release into the bloodstream. The length of the ester chain directly influences the rate of release and, consequently, the duration of action of the drug.

The first nandrolone ester to be introduced for medical use was nandrolone phenylpropionate in 1959, followed by the longer-acting nandrolone decanoate (B1226879) in 1962. google.comsielc.com These two esters became the most widely recognized and studied forms of nandrolone. However, a variety of other nandrolone esters have been synthesized and, in some cases, commercially produced. wikipedia.org These esters, including nandrolone furylpropionate, were developed with the aim of providing different release characteristics and potential therapeutic benefits.

Specific Academic Significance of this compound Research

This compound, also known as 19-nortestosterone 17β-(2-furanyl)propanoate, was developed in Japan in the 1960s and was marketed under the brand name Demelon by Mochida Pharmaceutical. wikipedia.org Despite its commercialization, this compound has received remarkably little attention in the academic literature compared to other nandrolone esters.

The academic significance of this compound research, therefore, lies primarily in its relative obscurity. The limited availability of published studies on its synthesis, pharmacokinetics, pharmacodynamics, and crystal structure presents a notable gap in the comprehensive understanding of nandrolone esters. This scarcity of data makes it a point of interest for researchers in analytical chemistry and the history of pharmacology, as it represents a compound that, while once commercially available, has not been subject to the same level of scientific scrutiny as its more popular counterparts. The reasons for this lack of research, whether due to commercial factors, a perceived lack of therapeutic advantage, or other historical reasons, remain largely undocumented in accessible academic sources.

Chemical Properties

The following tables provide a summary of the available chemical data for nandrolone and its furylpropionate ester.

Table 1: Chemical Data for Nandrolone

| Property | Value |

| IUPAC Name | (8R,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |

| Molecular Formula | C18H26O2 |

| Molecular Weight | 274.40 g/mol |

| CAS Number | 434-22-0 |

Data sourced from PubChem CID 9904. nih.gov

Table 2: Chemical Data for this compound

| Property | Value |

| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-(furan-2-yl)propanoate |

| Molecular Formula | C25H32O4 |

| Molecular Weight | 396.52 g/mol |

| InChIKey | ICNIVTHKZKRHPD-YNFNDHOQSA-N |

Data sourced from precisionFDA. fda.gov

Structure

3D Structure

Propiedades

Número CAS |

7642-64-0 |

|---|---|

Fórmula molecular |

C25H32O4 |

Peso molecular |

396.5 g/mol |

Nombre IUPAC |

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-(furan-2-yl)propanoate |

InChI |

InChI=1S/C25H32O4/c1-25-13-12-20-19-8-5-17(26)15-16(19)4-7-21(20)22(25)9-10-23(25)29-24(27)11-6-18-3-2-14-28-18/h2-3,14-15,19-23H,4-13H2,1H3/t19-,20+,21+,22-,23-,25-/m0/s1 |

Clave InChI |

ICNIVTHKZKRHPD-YNFNDHOQSA-N |

SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CO4)CCC5=CC(=O)CCC35 |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CO4)CCC5=CC(=O)CC[C@H]35 |

SMILES canónico |

CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CO4)CCC5=CC(=O)CCC35 |

Otros números CAS |

7642-64-0 |

Sinónimos |

Demelon nandrolone furylpropionate |

Origen del producto |

United States |

Synthetic Chemistry and Structural Derivatization of Nandrolone Furylpropionate

Precursor Compounds and Starting Materials for Nandrolone (B1676933) Synthesis

The synthesis of nandrolone, the core steroid of nandrolone furylpropionate, typically commences from readily available steroid precursors. chemicalbook.com Estradiol (B170435) is a common starting material. chemicalbook.com The synthesis often involves the Birch reduction, a reaction that reduces the aromatic A-ring of an estrogen derivative. wikipedia.org

A key pathway begins with the methylation of estradiol's phenolic hydroxyl group to form its 3-methyl ether. chemicalbook.com This intermediate then undergoes a Birch reduction using a solution of lithium in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgchemicalbook.com This process yields a dihydrobenzene intermediate, which is an enol ether. wikipedia.org Subsequent hydrolysis of this enol ether with a weak acid like oxalic acid leads to a β,γ-unconjugated ketone. wikipedia.org Further treatment with stronger mineral acids facilitates the migration of the double bond to a conjugated position, yielding nandrolone. wikipedia.org

Another significant precursor for nandrolone synthesis is 19-norandrostenedione, which can be converted to nandrolone. google.com This conversion is often achieved through stereoselective enzymatic reduction. chemicalbook.com

Table 1: Key Precursors for Nandrolone Synthesis

| Precursor Compound | Starting Material | Key Transformation |

|---|---|---|

| Estradiol 3-methyl ether | Estradiol | Birch Reduction wikipedia.orgchemicalbook.com |

Esterification Pathways for Furylpropionate Conjugation

The final step in the synthesis of this compound is the esterification of the 17β-hydroxyl group of nandrolone with 3-(2-furyl)propionic acid or its reactive derivatives. google.comgoogle.com This conjugation is crucial as the ester moiety significantly influences the compound's pharmacokinetic profile. wikipedia.org

Several standard esterification methods can be employed:

Acyl Chloride Method: A common and straightforward method involves reacting nandrolone with 3-(2-furyl)propionyl chloride. wikipedia.orggoogle.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. google.com

Carbodiimide-Mediated Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct coupling of 3-(2-furyl)propionic acid with nandrolone. google.com This method often includes a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), to enhance the reaction rate and yield. google.com

Anhydride Method: The use of an acid anhydride, in this case, 3-(2-furyl)propionic anhydride, in the presence of a base like pyridine, is another viable pathway for esterification. wikipedia.org

The choice of method can depend on factors such as the availability of reagents, desired yield, and purity requirements.

Advanced Synthetic Methodologies for this compound

Modern synthetic chemistry offers more sophisticated and efficient approaches that could be applied to the synthesis of this compound. numberanalytics.comuva.nl These methodologies aim to improve yield, reduce waste, and enhance process safety. uva.nl

Enzymatic Synthesis: Biocatalysis, using enzymes like lipases or esterases, presents a green and highly selective alternative for esterification. nih.govrsc.org These enzymatic reactions are often performed under mild conditions, minimizing side reactions and the formation of impurities. nih.gov For instance, a glucosyltransferase has been used to link glucose to nandrolone, demonstrating the potential for enzymatic modification of the steroid. jmb.or.kr

Flow Chemistry: Continuous flow chemistry is an emerging technology in steroid synthesis. numberanalytics.comuva.nlnih.gov By conducting reactions in a continuous stream through a reactor, flow chemistry allows for better control over reaction parameters such as temperature and mixing, leading to higher yields and purity. nih.govresearchgate.net This technology also offers advantages in scalability and safety. numberanalytics.com

Catalytic Methods: The development of new catalysts can lead to more efficient esterification processes. nih.gov For example, novel coupling reagents are being explored to replace traditional methods that use acyl chlorides or carbodiimides, which can be hazardous and produce significant waste. acs.org

Stereochemical Considerations in this compound Synthesis

The biological activity of steroids is highly dependent on their stereochemistry. numberanalytics.comnumberanalytics.com Nandrolone possesses a complex three-dimensional structure with multiple chiral centers. vulcanchem.comnih.govfda.gov It is crucial to control the stereochemistry at each of these centers during synthesis to obtain the desired biologically active isomer. numberanalytics.com

The IUPAC name for nandrolone, (8R,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one, specifies the absolute configuration at its six stereocenters. nih.gov

The stereochemistry of the nandrolone backbone is largely established during the synthesis of the steroid nucleus itself. britannica.com The Birch reduction and subsequent acid-catalyzed isomerization are key steps where stereocontrol is critical. wikipedia.orggoogle.comresearchgate.net The use of stereoselective reactions, including enzymatic reductions, is vital for producing the correct stereoisomer. chemicalbook.comnumberanalytics.com The esterification at the 17β-position must also proceed without altering the existing stereochemistry of the nandrolone molecule.

Design and Synthesis of Novel this compound Analogs

The design and synthesis of novel analogs of this compound are driven by the desire to modify its properties. wikipedia.orgoup.comuomustansiriyah.edu.iq Structure-activity relationship (SAR) studies guide the design of these new molecules. wikipedia.orgoup.comnih.gov

Modifications can be made to various parts of the molecule:

The Ester Group: Altering the length and structure of the ester chain can significantly impact the compound's lipophilicity and, consequently, its rate of hydrolysis and duration of action. wikipedia.orgresearchgate.net For example, nandrolone is also available as decanoate (B1226879) and phenylpropionate esters. wikipedia.org

The Steroid Nucleus: Modifications to the steroidal backbone can influence receptor binding affinity and metabolic stability. wikipedia.orgiptsalipur.org For instance, the removal of the C19-methyl group to create the "19-nor" structure of nandrolone itself was a significant modification of testosterone (B1683101). oup.com Further modifications could include the introduction of double bonds or functional groups at various positions. wikipedia.org

C7-Functionalization: The synthesis of 6-dehydronandrolone (B1316645) acetate (B1210297), a precursor for C7-functionalized steroidal drugs, highlights a direction for creating novel analogs. acs.org

The synthesis of these analogs would follow similar principles of steroid chemistry, involving multi-step sequences to build the desired molecular architecture. nih.govgoogle.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Nandrolone |

| Estradiol |

| Estradiol 3-methyl ether |

| 19-Norandrostenedione |

| 3-(2-furyl)propionic acid |

| 3-(2-furyl)propionyl chloride |

| Dicyclohexylcarbodiimide (DCC) |

| 4-dimethylaminopyridine (DMAP) |

| 3-(2-furyl)propionic anhydride |

| Pyridine |

| Triethylamine |

| Oxalic acid |

| Nandrolone decanoate |

| Nandrolone phenylpropionate |

| 6-dehydronandrolone acetate |

Molecular Pharmacology and Receptor Interactions of Nandrolone and Its Esters

Androgen Receptor Binding Kinetics and Affinity of Nandrolone (B1676933) Furylpropionate

Comparative studies assessing the relative binding affinity (RBA) of various anabolic-androgenic steroids for the AR in skeletal muscle and prostate tissue have provided quantitative insights. In these studies, using [3H]methyltrienolone (MT) as the reference compound, nandrolone (referred to as 19-nortestosterone or NorT) demonstrated a high binding affinity, second only to MT itself and greater than that of testosterone (B1683101). nih.gov This high affinity for the AR is fundamental to its potent anabolic properties. biorxiv.org

Interactive Data Table: Relative Binding Affinity (RBA) to Androgen Receptors

Ligand-Receptor Complex Formation and Dynamics

The process of nandrolone interacting with its receptor is a multi-step event characteristic of steroid hormones. Nandrolone enters the target cell, where it binds to the androgen receptor located in the cytoplasm. nih.govdrugbank.com This binding event is not static; it induces a significant conformational change in the AR protein. drugbank.com This alteration is crucial for the subsequent steps of receptor activation.

Once the nandrolone-AR complex is formed and has undergone this conformational shift, it translocates from the cytoplasm into the cell nucleus. nih.govoncotarget.com Inside the nucleus, the activated receptor complex dimerizes, meaning it pairs up with another nandrolone-AR complex. drugbank.com This dimerization is a prerequisite for the complex to effectively interact with DNA and regulate gene expression. drugbank.comoncotarget.com

Molecular Mechanisms of Androgen Receptor Activation and Signal Transduction

Androgen receptor activation by nandrolone initiates signal transduction primarily through a genomic pathway. The dimerized nandrolone-AR complex binds to specific DNA sequences known as hormone response elements (HREs), or more specifically, androgen response elements (AREs), located in the promoter regions of target genes. drugbank.comnih.gov This binding event modulates the transcriptional activity of these genes, leading to changes in protein synthesis and ultimately the physiological effects associated with the hormone. drugbank.comoncotarget.comresearchgate.net The transcriptional activity is further modulated by the recruitment of coactivator and corepressor proteins. drugbank.comdrugbank.com

In addition to this classical genomic pathway, androgens can also trigger rapid, non-genomic signaling. researchgate.net These pathways involve the activation of kinase cascades, such as ERK, Akt, and MAPK, which can also influence cellular processes. drugbank.com The AR may also interact directly with and competitively inhibit other transcription factors. drugbank.com

Gene Transcription Regulation via Hormone Response Elements by Nandrolone Metabolites

After administration, nandrolone is metabolized into several compounds, including 5α-dihydronandrolone (DHN), 19-norandrosterone (B1242311), and 19-noretiocholanolone (B1255105). wikipedia.orgnih.govdrugbank.com These metabolites have their own pharmacological profiles. A key metabolic pathway for nandrolone involves the enzyme 5α-reductase, which converts it to DHN. wikipedia.orgmdpi.com

Crucially, DHN is a much weaker androgen receptor ligand than nandrolone itself. wikipedia.orgmdpi.comswolverine.com This reduced affinity means that when DHN binds to the AR and the complex interacts with hormone response elements, the resulting gene transcription is significantly less stimulated compared to the parent compound, nandrolone. This contrasts sharply with testosterone, which is metabolized by the same enzyme into the more potent androgen, dihydrotestosterone (B1667394) (DHT). scielo.br The conversion to a less potent metabolite in androgen-sensitive tissues contributes to nandrolone's dissociation of anabolic and androgenic effects. nih.gov

Comparative Receptor Binding Profiles Across Steroid Hormones

Differential Affinity to Androgen Receptor versus Other Steroid Receptors

Interactive Data Table: Nandrolone Comparative Receptor Profile

Role of 5α-Reduction in Receptor Binding Modulations

The enzyme 5α-reductase plays a pivotal role in modulating the androgenic activity of nandrolone, which is a key differentiator from testosterone. nih.gov In tissues where 5α-reductase is highly expressed, such as the prostate, skin, and scalp, testosterone is converted to dihydrotestosterone (DHT), a ligand with three to four times higher affinity for the androgen receptor. medscape.com This conversion amplifies testosterone's androgenic signal in these specific tissues. scielo.br

In stark contrast, when nandrolone is acted upon by 5α-reductase, it is converted to 5α-dihydronandrolone (DHN). scielo.br DHN has a significantly decreased binding affinity for the androgen receptor compared to nandrolone. amegroups.orgmdpi.comswolverine.com Therefore, in tissues rich in 5α-reductase, the action of this enzyme effectively deactivates or weakens nandrolone's androgenic signal. mdpi.com This differential metabolic pathway is a primary reason for nandrolone's relatively weak androgenic effects compared to its strong anabolic effects, as tissues like skeletal muscle have low 5α-reductase activity, allowing nandrolone to act in its more potent, unmetabolized form. nih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Nandrolone furylpropionate | |

| Nandrolone | N, NorT |

| Testosterone | T |

| Androgen Receptor | AR |

| 5α-Dihydronandrolone | DHN |

| 5α-Dihydrotestosterone | DHT |

| Methyltrienolone | MT |

| 19-Norandrosterone | |

| 19-Noretiocholanolone | |

| Progesterone Receptor | PR |

| Progesterone | |

| Estrogen | |

| Sex Hormone-Binding Globulin | SHBG |

| Extracellular signal-regulated kinase | ERK |

| Protein kinase B | Akt |

Interactions with Non-Androgen Receptor Mediated Molecular Targets

Beyond its direct effects on the androgen receptor, nandrolone's pharmacological profile is influenced by its interactions with several key enzymes and other receptor systems. These non-AR-mediated interactions are crucial in defining its distinct therapeutic and side-effect profile compared to testosterone and other AAS.

Nandrolone can allosterically modulate the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. physiology.org Research indicates that nandrolone can induce rapid and reversible changes in GABAergic transmission. physiology.org However, its effects are not uniform across the brain; they are region- and subunit-specific. physiology.orgnih.gov

In studies using rat models, nandrolone was found to enhance synaptic currents mediated by the GABA-A receptor in the ventromedial nucleus of the hypothalamus (VMN). physiology.orgnih.gov Conversely, it diminished these currents in the medial preoptic area (mPOA). physiology.orgnih.gov This dual action suggests a complex mechanism by which nandrolone may influence behaviors regulated by these brain regions, such as aggression and anxiety. nih.gov Chronic administration of nandrolone has been shown to alter the expression of GABA-A receptor subunits. nih.gov For example, treatment with nandrolone decanoate (B1226879) in rats led to decreased mRNA expression of the GABAB1 subunit but a distinct elevation in GABAB2 expression in the pituitary gland. nih.gov

Summary of Nandrolone's Interaction with GABA-A Receptors

| Brain Region | Observed Effect on GABA-A Receptor-Mediated Currents | Potential Implication | Reference |

|---|---|---|---|

| Ventromedial Nucleus of the Hypothalamus (VMN) | Enhancement of synaptic currents | Modulation of reproductive behaviors and aggression | physiology.orgnih.gov |

| Medial Preoptic Area (mPOA) | Diminishment of synaptic currents | Modulation of reproductive behaviors | physiology.orgnih.gov |

| Central Amygdala (CeA) to Bed Nucleus of the Stria Terminalis (BNST) Pathway | Increased GABA-A receptor-mediated inhibition | Involvement in aggression and anxiety | nih.gov |

Nandrolone is a substrate for the enzyme 5α-reductase (5AR), which converts it to 5α-dihydronandrolone (DHN). wikipedia.orgwikipedia.org Unlike the conversion of testosterone to the more potent dihydrotestosterone (DHT), this metabolic process significantly weakens the androgenic activity of nandrolone. wikipedia.orgamegroups.org DHN is a much weaker agonist of the androgen receptor compared to the parent nandrolone. wikipedia.org

This local inactivation in tissues with high 5AR expression, such as the skin, hair follicles, and prostate gland, is believed to be a primary reason for nandrolone's favorable ratio of anabolic to androgenic effects. wikipedia.org Consequently, the co-administration of a 5α-reductase inhibitor, such as finasteride, blocks the conversion of nandrolone to the weaker DHN. scielo.brwikipedia.org This inhibition prevents the local deactivation of nandrolone, thereby increasing its androgenic potency and the risk of androgenic side effects. wikipedia.orgwikipedia.org This effect is directly opposite to the interaction of 5AR inhibitors with testosterone, where they reduce androgenic effects by blocking conversion to DHT. wikipedia.org

Impact of 5α-Reductase on Nandrolone Activity

| Compound | Metabolite (via 5α-Reductase) | Androgenic Potency of Metabolite vs. Parent Compound | Effect of 5α-Reductase Inhibitor (e.g., Finasteride) | Reference |

|---|---|---|---|---|

| Nandrolone | 5α-dihydronandrolone (DHN) | Much Weaker | Increases androgenic side effects | wikipedia.orgscielo.brwikipedia.org |

| Testosterone | Dihydrotestosterone (DHT) | More Potent | Decreases androgenic side effects | wikipedia.org |

Nandrolone can be metabolized into estradiol (B170435) by the enzyme aromatase (CYP19A1), though this conversion is significantly less efficient than that of testosterone. wikipedia.orgnih.gov Studies suggest that the rate of aromatization for nandrolone is only about 20% of that seen with testosterone, with some research indicating virtually no aromatization in men. wikipedia.org This lower rate of estrogenic conversion contributes to a reduced risk of estrogen-related side effects.

However, some research in rat Leydig tumor cell lines has shown that nandrolone can induce a dose-dependent increase in aromatase expression and subsequent estradiol production. researchgate.net In a study on adult rats, nandrolone administration led to a reduction in aromatase levels in prostatic tissue, possibly due to suppressed endogenous testosterone levels. wiley.com The natural production of nandrolone metabolites in the body has been explained as a potential side reaction during the aromatization of testosterone. wada-ama.org

Nandrolone and Aromatase Interaction Findings

| Finding | Context/Model | Conclusion | Reference |

|---|---|---|---|

| Reduced Conversion Rate | In-vivo and in-vitro comparisons | Nandrolone aromatizes to estradiol at ~20% the rate of testosterone, potentially less. | wikipedia.orgnih.gov |

| Induction of Aromatase | Rat Leydig tumor cell line (R2C cells) | Nandrolone induced aromatase expression and estradiol production. | researchgate.net |

| Reduction of Aromatase | Prostatic tissue in adult rats | Nandrolone treatment decreased aromatase levels. | wiley.com |

Metabolic Pathways and Biotransformation of Nandrolone Furylpropionate

Hydrolysis of the Furylpropionate Ester Moiety

The initial and rate-limiting step in the metabolism of nandrolone (B1676933) furylpropionate is the enzymatic hydrolysis of the furylpropionate ester at the C17β position. This process is essential for the activation of the compound, as it releases the pharmacologically active hormone, nandrolone. frontiersin.orggoogleapis.com This cleavage is catalyzed by esterase enzymes present in the blood and various tissues. wikipedia.org Studies on similar nandrolone esters, such as nandrolone decanoate (B1226879), indicate that this hydrolysis occurs relatively rapidly once the compound enters the bloodstream. frontiersin.orgwikipedia.org The phosphodiesterase enzyme PDE7B, found in liver cytosol, has been identified as being involved in the hydrolysis of nandrolone decanoate, suggesting a potential role for this enzyme in the activation of other nandrolone esters as well. frontiersin.orgdrugbank.com The release of free nandrolone from its ester prodrug allows it to interact with androgen receptors and undergo further metabolism. drugbank.com

Enzymatic Biotransformation of the Nandrolone Core

Following hydrolysis, the released nandrolone molecule is subjected to a series of enzymatic transformations, primarily in the liver. wikipedia.org These reactions modify the steroid's structure, leading to the formation of various metabolites that are eventually excreted.

Formation of 5α-Dihydronandrolone

One of the significant metabolic pathways for nandrolone involves the enzyme 5α-reductase. wikipedia.orgnih.gov This enzyme catalyzes the reduction of the double bond between carbons 4 and 5 in the A-ring of the steroid, leading to the formation of 5α-dihydronandrolone (5α-DHN). wikipedia.orgdbpedia.org Unlike the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT) by the same enzyme, the 5α-reduction of nandrolone results in a metabolite with a significantly weaker affinity for the androgen receptor. wikipedia.orgnih.gov This metabolic "inactivation" in androgenic tissues like the skin, scalp, and prostate is thought to contribute to the lower androgenic potential of nandrolone compared to testosterone. nih.govwikipedia.org

Formation of 19-Norandrosterone (B1242311) and 19-Noretiocholanolone (B1255105)

The most prominent urinary metabolites of nandrolone are 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE). wikipedia.orgwikipedia.orgmdpi.com Their formation involves the action of 5α-reductase and 5β-reductase on the nandrolone core, followed by further enzymatic modifications. wikipedia.orgwikipedia.org 19-Norandrosterone is the 5α-reduced metabolite, while 19-noretiocholanolone is the 5β-reduced epimer. wikipedia.orgwikipedia.org The detection of these metabolites, particularly 19-norandrosterone, is the primary basis for anti-doping tests for nandrolone use. mdpi.comwada-ama.org The ratio and concentration of these metabolites can be influenced by various factors, including individual genetic variations in metabolic enzymes. dshs-koeln.denih.gov

Glucuronidation and Sulfation Conjugation Pathways

To facilitate their elimination from the body, the phase I metabolites of nandrolone undergo phase II conjugation reactions, primarily glucuronidation and sulfation. mdpi.comfrontiersin.org These processes attach polar molecules (glucuronic acid or sulfate (B86663) groups) to the steroid metabolites, increasing their water solubility for excretion in the urine. mdpi.comfrontiersin.org

UDP-glucuronosyltransferases (UGTs) are the key enzymes responsible for glucuronidation. nih.gov Studies have shown that several UGT isoforms, including UGT2B7 and UGT2B15, are primarily responsible for the glucuronidation of 19-norandrosterone. frontiersin.org Other UGTs such as UGT1A1, UGT1A3, UGT1A4, and UGT2B4 also contribute to the conjugation of both 19-norandrosterone and 19-noretiocholanolone. drugbank.com Research has demonstrated clear stereoselectivity in the glucuronidation of these diastereomeric nandrolone metabolites. nih.govcapes.gov.br Sulfation is another important conjugation pathway, and the resulting sulfated metabolites can sometimes be detected for longer periods than their glucuronidated counterparts, offering an extended window for detection in doping control. mdpi.comresearchgate.net

| Metabolic Step | Enzyme(s) | Substrate | Product(s) |

|---|---|---|---|

| Ester Hydrolysis | Esterases (e.g., PDE7B) | Nandrolone Furylpropionate | Nandrolone |

| A-Ring Reduction | 5α-reductase | Nandrolone | 5α-Dihydronandrolone |

| Metabolite Formation | 5α-reductase, other reductases | Nandrolone | 19-Norandrosterone |

| 5β-reductase, other reductases | Nandrolone | 19-Noretiocholanolone | |

| Glucuronidation | UGT2B7, UGT2B15, UGT1A4, etc. | 19-Norandrosterone | 19-Norandrosterone glucuronide |

| UGT2B7, UGT2B4, UGT1A4, etc. | 19-Noretiocholanolone | 19-Noretiocholanolone glucuronide | |

| Sulfation | Sulfotransferases (SULTs) | Nandrolone Metabolites | Sulfated Conjugates |

Identification and Characterization of Novel Metabolites

Research continues to explore the full metabolic profile of nandrolone to identify previously uncharacterized or long-term metabolites. The use of advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) and gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS), facilitates these investigations. wada-ama.org Studies using microbial transformation as a model for mammalian metabolism have identified various hydroxylated derivatives of nandrolone, such as 6β,17β-dihydroxyestr-4-en-3-one and 9α,17β-dihydroxyestr-4-en-3-one. tandfonline.comrsc.org Furthermore, research focusing on sulfated metabolites has identified several long-term sulfate conjugates that can be detected long after administration. researchgate.net The identification of novel aptamers that bind to nandrolone and its metabolites also presents new avenues for developing rapid screening methods. nih.gov These efforts to identify novel metabolites are crucial for improving the sensitivity and duration of detection in anti-doping analyses. wada-ama.orgrsc.org

Comparative Metabolic Profiling of this compound with Other Esters

The metabolic profile of the nandrolone core is generally consistent regardless of the attached ester. wikipedia.orgwikipedia.org The primary difference between nandrolone esters like furylpropionate, phenylpropionate, and decanoate lies in their pharmacokinetics—specifically, the rate of hydrolysis and subsequent release of active nandrolone. wikipedia.orgwikipedia.org For instance, nandrolone phenylpropionate has a shorter duration of action (approximately one week) compared to nandrolone decanoate (2-3 weeks). wikipedia.orgwikipedia.org This is a direct result of the different ester chains influencing the rate of cleavage by esterases.

While the primary urinary metabolites (19-NA and 19-NE) are the same, the time course of their excretion can vary significantly depending on the ester. oup.com Studies comparing different doses of nandrolone decanoate show a dose-proportional increase in serum nandrolone and its metabolites. oup.com While direct comparative metabolic studies for this compound are scarce, it is expected that its pharmacokinetic profile would differ from the more common esters, potentially influencing the peak concentrations and detection window of its metabolites. However, the fundamental biotransformation pathways of the nandrolone steroid nucleus would remain the same. nih.govamegroups.org

| Characteristic | Nandrolone Phenylpropionate | Nandrolone Decanoate | This compound |

|---|---|---|---|

| Active Metabolites | Nandrolone, 19-NA, 19-NE, etc. | Nandrolone, 19-NA, 19-NE, etc. | Nandrolone, 19-NA, 19-NE, etc. |

| Duration of Action | ~1 week | ~2-3 weeks | Data limited, expected to differ from others |

| Primary Metabolic Difference | Pharmacokinetics (rate of hydrolysis and release of nandrolone) |

Cellular and Subcellular Effects: in Vitro and Ex Vivo Studies

Investigations in Reproductive Cell Models (e.g., Leydig Cells)

Leydig cells, located in the testes, are the primary source of testosterone (B1683101) production in males. The effects of nandrolone (B1676933) on these crucial reproductive cells have been a significant area of research.

In vitro studies using Leydig cell models have demonstrated that nandrolone can significantly alter the expression of key enzymes involved in steroidogenesis, the process of hormone synthesis. Research has shown that nandrolone treatment leads to a decrease in the expression of Cytochrome P450 Family 11 Subfamily A Member 1 (Cyp11A1) and Cytochrome P450 Family 17 Subfamily A Member 1 (Cyp17A1). scispace.com Conversely, the expression of Steroidogenic Acute Regulatory Protein (STAR) and 3-beta-hydroxysteroid dehydrogenase/delta-5-delta-4 isomerase (HSD3B1) is upregulated following nandrolone exposure. scispace.com

Interestingly, the effects of nandrolone on testosterone biosynthesis appear to be dose-dependent. One study reported that a lower concentration of nandrolone (3.9 μM) increased testosterone levels, an effect associated with the upregulation of STAR and downregulation of CYP17A1. nih.gov However, a higher concentration (15.6 μM) resulted in testosterone levels returning to basal levels, accompanied by a downregulation of CYP17A1. nih.gov These findings suggest a complex regulatory role of nandrolone on the intricate machinery of testosterone production within Leydig cells. nih.gov

Table 1: Effect of Nandrolone on Steroidogenic Enzyme Expression in Leydig Cells

| Enzyme/Protein | Effect of Nandrolone Treatment | Reference |

| Cyp11A1 | Decreased Expression | scispace.com |

| Cyp17A1 | Decreased Expression | scispace.comiomcworld.com |

| STAR | Increased Expression | scispace.comiomcworld.com |

| HSD3B1 | Increased Expression | scispace.comiomcworld.com |

This table summarizes the general effects of nandrolone on the expression of key steroidogenic enzymes as reported in in vitro studies.

The androgen receptor, to which nandrolone binds, is typically associated with heat shock proteins (HSPs) in the cytoplasm. oncotarget.com Upon nandrolone binding, the receptor is released from this complex, allowing it to translocate to the nucleus and exert its effects on gene expression. oncotarget.com While direct and extensive research on nandrolone furylpropionate's modulation of a wide range of stress-associated proteins in Leydig cells is limited, studies on nandrolone indicate an induction of oxidative stress. hu.edu.jonih.gov This is evidenced by an increase in the production of thiobarbituric acid-reactive substances in the testes of treated rats. hu.edu.jo Such oxidative stress can, in turn, influence the expression and activity of various stress-response proteins, including heat shock proteins. For instance, Hsp60, a mitochondrial protein involved in protein folding, is known to respond to oxidative stress. oncotarget.com

Muscle Cell Biology and Protein Turnover Pathways

The anabolic effects of nandrolone on skeletal muscle are a key area of interest. In vitro and ex vivo studies have begun to unravel the molecular mechanisms underlying these effects.

Protein synthesis is a fundamental process for muscle growth and repair. researchgate.net The initiation of protein synthesis is a critical regulatory step. In a mouse model of muscle disuse, which leads to muscle atrophy, the protein expression of the eukaryotic initiation factor 2 (eIF2) was found to be reduced. Notably, treatment with nandrolone restored the expression of eIF2, suggesting a mechanism by which nandrolone can counteract muscle wasting by promoting the initiation of protein synthesis.

Muscle mass is determined by the balance between protein synthesis and protein degradation (catabolism). A key player in muscle atrophy is the E3 ubiquitin ligase, Muscle RING Finger 1 (MuRF-1), which targets proteins for degradation. In a study investigating muscle disuse atrophy, an increase in MuRF-1 gene expression was observed. However, treatment with nandrolone did not affect the expression of MuRF-1, indicating that nandrolone's anticatabolic effects may not be mediated through the direct suppression of this specific catabolic pathway.

Myogenic stem cells, or satellite cells, are crucial for muscle regeneration and hypertrophy. Their differentiation is a tightly regulated process involving key markers such as Myogenic Differentiation 1 (MyoD) and Notch-1. In response to muscle atrophy induced by disuse, an increase in MyoD and a decrease in Notch-1 expression were observed, suggesting a promotion of myogenic stem cell differentiation. Interestingly, nandrolone treatment prevented these changes in MyoD and Notch-1 expression. This suggests that nandrolone may influence the regenerative pathways in skeletal muscle by modulating the differentiation of myogenic stem cells.

Table 2: Effects of Nandrolone on Muscle Cell Biology Markers

| Marker | Condition | Effect of Nandrolone | Reference |

| eIF2 (protein expression) | Muscle Disuse Atrophy | Restoration of reduced expression | |

| MuRF-1 (gene expression) | Muscle Disuse Atrophy | No effect on increased expression | |

| MyoD (expression) | Muscle Disuse Atrophy | Prevention of increased expression | |

| Notch-1 (expression) | Muscle Disuse Atrophy | Prevention of decreased expression |

This table outlines the observed effects of nandrolone on key markers of protein turnover and myogenic differentiation in the context of muscle disuse.

Immune Cell Modulation (e.g., Human Peripheral Blood Lymphocyte Cultures)

The immunomodulatory properties of nandrolone esters have been explored through in vitro and ex vivo studies, particularly using human peripheral blood lymphocyte cultures. These investigations shed light on how these compounds interact with immune cells and influence inflammatory processes at a cellular level.

Research has shown that supraphysiological doses of nandrolone decanoate (B1226879) can enhance the production of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in in vitro cultures of human peripheral blood lymphocytes. endocrine-abstracts.orgnih.govmdpi.com This suggests that at high concentrations, nandrolone can stimulate an inflammatory response from immune cells. TNF-α is recognized as a cytotoxic cytokine that can initiate cellular apoptosis through the disruption of the mitochondrial membrane and subsequent release of cytochrome C. mdpi.comnih.gov The modulation of these key cytokines indicates a direct interaction between nandrolone and the signaling pathways that govern inflammation.

Novel Molecular Interactions in Specialized Cellular Models

In neural tissues, the interplay between androgens, calcium signaling, and specific enzymes can lead to novel molecular interactions. Calpains are a family of calcium-dependent proteases, and their activation is linked to various cellular processes, including the breakdown of structural proteins. Elevated intracellular calcium levels can activate calpain, which is capable of cleaving numerous substrates. ekb.egnih.gov

One critical substrate for calpain in neurons is neurofilament protein (NFP). The degradation of cytoskeletal components like NFP is a factor in neurodegeneration. While direct evidence showing this compound specifically causes calpain to degrade NFP is not established, studies have shown that calcium-dependent calpain activation can mediate the breakdown of the androgen receptor (AR) itself. ekb.egnih.gov This creates a complex feedback loop where the receptor for the androgen is a target of a calcium-activated enzyme. One study in the muscle tissue of mice models of amyotrophic lateral sclerosis found that nandrolone did not alter the expression of calpain-1 mRNA, suggesting its influence on this pathway may be indirect or context-dependent. jksus.org The relationship between nandrolone, calcium homeostasis, and calpain activation is a key area for understanding its effects on neural tissues.

Effects on Cancer Cell Lines (in vitro cytotoxicity)

The in vitro cytotoxic effects of nandrolone have been evaluated across various human cancer cell lines, revealing different responses depending on the cell type and experimental conditions.

In the human hepatocarcinoma-derived cell line (HepG2), pharmacological doses of nandrolone have been shown to suppress cell proliferation. researchgate.netarxiv.org This anti-proliferative effect was associated with the inhibition of mitochondrial respiration. arxiv.orgjapsonline.com Interestingly, nandrolone treatment also induced a "stemness" phenotype in HepG2 cells, characterized by an increase in stem cell markers such as CD133, Nanog, and Lin28. upm.edu.mybrieflands.com

Conversely, in the human breast cancer cell line MCF-7, nandrolone was found to upregulate the expression of aromatase. This enzyme is responsible for converting androgens to estrogens. This effect, combined with the presence of IGF-I, led to an increase in MCF-7 cell proliferation.

An in silico study predicted nandrolone to have a high level of inhibitory activity against several cancer cell lines. endocrine-abstracts.org The data from these studies highlight the complex and often contradictory effects of nandrolone on cancer cell viability, which can range from cytotoxic to proliferative depending on the specific cellular context.

Table 5.5.1: In Silico Cytotoxicity of Nandrolone Against Human Cancer Cell Lines

| Cell Line | Cancer Type | Predicted IC₅₀ (µM) |

|---|---|---|

| HEPG2 | Hepatocellular Carcinoma | 0.55 (Average) |

| MHHNB11 | Not Specified | 0.55 (Average) |

| SW1573 | Non-small Cell Lung Carcinoma | 0.55 (Average) |

| SNU245 | Gastric Carcinoma | 0.55 (Average) |

Data from an in silico (computer-aided) analysis. endocrine-abstracts.org

Endothelial Cell Responses to Nandrolone Esters

The response of endothelial cells to nandrolone has been investigated using Human Umbilical Vein Endothelial Cells (HUVECs) as an in vitro model system. These cells are a key component of the vascular system and their response to chemical compounds can provide insight into potential cardiovascular effects.

A study demonstrated that nandrolone inhibits the proliferation of HUVECs in a dose-dependent manner. The concentration of nandrolone that induced a 50% decrease in cell growth (IC₅₀) was determined to be 9 µM. At this concentration, nandrolone also induced apoptosis in 18% of the endothelial cells. Furthermore, the study observed that nandrolone treatment led to a significant increase in intracellular calcium concentration ([Ca²⁺]i) in HUVECs. These findings indicate that nandrolone can directly alter endothelial cell homeostasis, affecting proliferation, survival, and intracellular signaling.

Table 5.6.1: In Vitro Effects of Nandrolone on Human Umbilical Vein Endothelial Cells (HUVECs)

| Parameter | Result |

|---|---|

| Growth Inhibition (IC₅₀) | 9 µM |

| Apoptosis Induction (at IC₅₀) | 18% of cells |

| Intracellular Calcium ([Ca²⁺]i) | Statistically significant increase |

Data derived from in vitro studies on HUVECs.

Analytical Methodologies for Research and Quantification of Nandrolone Furylpropionate

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for the analysis of Nandrolone (B1676933) Furylpropionate, enabling its separation from impurities, metabolites, or other components in a sample matrix. The choice of technique depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample, and the analytical objective (e.g., qualitative screening vs. quantitative determination).

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem version (GC-MS/MS) are powerful and widely used techniques for the analysis of anabolic steroids, including nandrolone esters. mdpi.comnih.gov GC-MS is frequently employed for the precise identification of these substances. mdpi.com These methods offer high sensitivity and specificity, making them suitable for detecting trace amounts, such as in anti-doping controls where metabolites are monitored in urine. nih.govncats.ioias.ac.in

In GC-MS analysis, the compound is first vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a chemical fingerprint for identification. For quantitative analysis, a sensitive, specific, and reproducible GC-MS method has been developed for the determination of nandrolone and its esters in hair samples. nih.gov

Validation studies for GC-MS methods applied to nandrolone esters have demonstrated satisfactory results for parameters like linearity, selectivity, recovery rate, and limits of detection (LOD) and quantification (LOQ). scielo.br While highly effective, GC analysis can sometimes cause slight degradation of nandrolone. researchgate.net One of the key advantages of combining GC with techniques like combustion-isotope ratio mass spectrometry (GC-C-IRMS) is the ability to distinguish between endogenous and exogenous sources of nandrolone metabolites. mdpi.com

Table 1: GC-MS Method Parameters for Nandrolone and Related Compounds

| Parameter | Finding | Source |

|---|---|---|

| Application | Quantitative determination of nandrolone, testosterone (B1683101), and their esters in hair. | nih.gov |

| Internal Standards | Nandrolone-d3 and testosterone-d3. | nih.gov |

| Limit of Quantitation (LOQ) | 50 pg/mg for nandrolone in 20 mg of hair. | nih.gov |

| Lower Detection Limit | 10 ng/ml in a 5 ml urine sample for various anabolic steroids. | ias.ac.in |

| Advantage | GC-C-IRMS is the only technique that can distinguish endogenous production from exogenous intake. | mdpi.com |

High-Performance Liquid Chromatography (HPLC) with various detection systems

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for the analysis of nandrolone esters. nih.gov It is particularly advantageous as it often does not require the derivatization steps that are necessary for GC analysis, which can be time-consuming and introduce potential for error. nih.gov HPLC methods are scalable and can be used for isolating impurities in preparative separations and for pharmacokinetic studies. sielc.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for nandrolone esters. medipol.edu.trptfarm.pl In this setup, a nonpolar stationary phase (like C18 or CN) is used with a polar mobile phase. The separation is achieved by varying the composition of the mobile phase, often in a gradient elution mode, to control the retention time of the compounds. medipol.edu.tr

Various detection systems can be coupled with HPLC, with Ultraviolet (UV) detection being common due to its simplicity and cost-effectiveness. nih.govptfarm.pl The detection wavelength is typically set around 240-245 nm for nandrolone esters. medipol.edu.trptfarm.pl For enhanced specificity and sensitivity, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS), which offers advantages in eliminating hydrolysis and derivatization steps required for GC-MS. nih.gov The validation parameters for both LC-MS/MS and GC-MS methods have been found to be similar, with LOQ values below 1 ng/mL. nih.gov

Table 2: HPLC Method Parameters for Nandrolone Esters

| Parameter | Method Details | Compound | Source |

|---|---|---|---|

| Technique | Reverse Phase (RP) HPLC | Nandrolone Furylpropionate | sielc.com |

| Column | Newcrom R1 | This compound | sielc.com |

| Mobile Phase | Acetonitrile (B52724) (MeCN), water, and phosphoric acid. | This compound | sielc.com |

| Technique | RP-HPLC with UV detection at 240 nm | Nandrolone Phenylpropionate | nih.govptfarm.pl |

| Column | Luna Phenomenex, CN (250 mm × 4.6 mm, 5 µm) | Nandrolone Phenylpropionate | nih.govptfarm.pl |

| Mobile Phase | Isocratic; 10 mM phosphate (B84403) buffer and acetonitrile (50:50, v/v) | Nandrolone Phenylpropionate | nih.govptfarm.pl |

| Linearity Range | 0.050 to 25 µg/mL | Nandrolone Phenylpropionate | nih.govptfarm.pl |

| Technique | Stability-indicating UV-HPLC with PDA detector | Nandrolone Phenylpropionate | medipol.edu.tr |

| Column | Inertsil ODS-3V (250 mm x 4.6 mm, 5 μm) | Nandrolone Phenylpropionate | medipol.edu.tr |

| Mobile Phase | Gradient; A: 0.1% orthophosphoric acid in water/methanol (B129727) (90:10, v/v), B: Acetonitrile | Nandrolone Phenylpropionate | medipol.edu.tr |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved resolution, sensitivity, and reproducibility. It is a simple, cost-effective, and accurate method for the quantification of nandrolone esters in pharmaceutical formulations. nih.govmdpi.com HPTLC allows for the simultaneous analysis of multiple samples on a single plate, increasing throughput. bioline.org.br

For the analysis of Nandrolone Decanoate (B1226879), an HPTLC-densitometric method has been developed using CN-modified silica (B1680970) gel plates as the stationary phase and a mixture of n-hexane and ethyl acetate (B1210297) as the mobile phase. nih.govmdpi.com Densitometric scanning at a specific wavelength (e.g., 245 nm) allows for the quantification of the separated compound. nih.govmdpi.com The method has been validated according to ICH guidelines and shown to be precise, accurate, and sensitive, with a limit of detection of 0.231 µ g/spot . nih.govmdpi.com

Table 3: HPTLC-Densitometric Method for Nandrolone Decanoate

| Parameter | Method Details | Source |

|---|---|---|

| Stationary Phase | Glass CN modified silica gel 60F254 plates. | nih.govmdpi.com |

| Mobile Phase | n-hexane-ethyl acetate (42.5:7.5, v/v). | nih.govmdpi.com |

| Detection | Densitometric scanning at 245 nm. | nih.govmdpi.com |

| Retardation Factor (RF) | 0.57 (±0.02). | nih.govmdpi.com |

| Linearity Range | 0.780 to 12.500 μg/spot. | nih.govmdpi.com |

| Limit of Detection (LOD) | 0.231 μg/spot. | nih.govmdpi.com |

| Limit of Quantification (LOQ) | 0.700 μg/spot. | nih.govmdpi.com |

Thin-Layer Chromatography (TLC) and Over-Pressured Layer Chromatography (OPLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for the separation and identification of steroids due to its simplicity and low cost. researchgate.netbioline.org.br It remains an important analytical tool despite the advent of more modern chromatographic methods. bioline.org.br

Over-Pressured Layer Chromatography (OPLC) is a more advanced, instrumental version of TLC where the mobile phase is forced through the stationary phase under external pressure, similar to HPLC. This results in faster separations, better efficiency, and reduced solvent consumption. A semi-quantitative OPLC purity test has been developed for the in-process control of nandrolone. researchgate.net The method utilized a fine-particle silica gel plate and a mobile phase of cyclohexane-ethyl acetate-chloroform (50:25:25, v/v). researchgate.net Detection was achieved by spraying with sulfuric acid and heating, allowing for sensitive visual detection under UV light with detection limits at or below 0.01 μg. researchgate.net

A comparative study found that for in-process purity testing of nandrolone, TLC was not sufficiently selective, and OPLC proved to be a suitable method for testing all potential impurities. researchgate.net

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step to remove interfering substances from the matrix, concentrate the analyte, and ensure compatibility with the analytical instrument. The choice of technique depends on the nature of the sample (e.g., oily injection, urine, blood) and the subsequent analytical method.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional and widely used sample preparation technique based on the differential solubility of a compound in two immiscible liquid phases. It is a simple and easy-to-implement technique suitable for routine analyses of nandrolone esters in oily samples. scielo.br

In a typical LLE procedure for an oily formulation, the sample is mixed with an organic solvent (or a mixture of solvents) that is immiscible with the oily matrix. The analyte, being more soluble in the extraction solvent, partitions into it, leaving interfering substances behind in the original matrix. A study on the extraction of nandrolone and testosterone from human urine using a variant called dispersive liquid-liquid microextraction (DLLME) found that chloroform (B151607) was an effective extraction solvent. researchgate.net For the analysis of illegal drugs in whole blood, a mixture of methanol and acetonitrile (40:60 v/v) was selected as the optimal LLE solvent system for subsequent LC-MS-MS analysis. nih.gov A validated LLE-GC-MS method for quantifying nandrolone esters in oily samples demonstrated high recovery rates (90.5% to 94.6%) and selectivity. scielo.br

Matrix-Specific Methodologies (e.g., Urine, Hair, Tissue)

The detection and quantification of this compound and its metabolites in biological matrices are critical for various research applications. Methodologies are specifically adapted for the unique challenges presented by each type of biological sample, such as urine, hair, or tissue.

Urine Analysis: Urine is a common matrix for detecting anabolic steroid use. The analytical process typically involves an initial screening test, often an immunoassay, due to its speed and cost-effectiveness. unsw.edu.au Positive screens require a confirmatory test, for which gas chromatography-mass spectrometry (GC-MS) is a recommended and widely used technique. unsw.edu.au For nandrolone and its esters, analysis by GC-MS often requires a derivatization step, such as using heptafluorobutyric anhydride, to improve the chromatographic properties and sensitivity of the analytes. nih.gov

Hair Analysis: Hair analysis offers a larger window of detection, capable of providing information on historical exposure to substances over months. unsw.edu.aunih.gov The detection of nandrolone, its esters, and other anabolic steroids in hair has been successfully demonstrated using GC-MS. nih.govnih.gov The sample preparation for hair is more extensive than for urine and typically involves decontamination of the hair surface, followed by hydrolysis (e.g., with sodium hydroxide) to release the analytes from the hair matrix. nih.gov After extraction, derivatization is often performed before GC-MS analysis to ensure accurate identification and quantification. nih.gov Research has shown that nandrolone and its ester, nandrolone decanoate, can be detected in hair following systemic administration. nih.gov

Tissue Analysis: In some research contexts, particularly preclinical studies, tissue analysis is required. Methods for detecting nandrolone residues in animal tissues have been developed, also relying on GC-MS. mdpi.com Sample preparation involves extraction of the analyte from the tissue homogenate and derivatization before chromatographic analysis. mdpi.com Western blotting techniques have also been used in animal studies to detect changes in protein expression related to this compound's biological activity in specific tissues. nih.govresearchgate.net

Method Validation Parameters for Research Applications

For research applications, analytical methods must be rigorously validated to ensure the reliability and accuracy of the data generated. Validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). ptfarm.plmedipol.edu.tr Key validation parameters for the analysis of nandrolone esters have been established across various studies. scielo.brarlok.com

Specificity and Selectivity

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. medipol.edu.tr Selectivity ensures that chromatographic peaks for different compounds are well-resolved.

In High-Performance Liquid Chromatography (HPLC) methods, specificity is confirmed by demonstrating that there is no interference from blank solutions, placebos, or known impurities at the retention time of the analyte peak. medipol.edu.tr Peak purity analysis using a photodiode array (PDA) detector is a common technique to confirm that the analyte peak is spectrally pure. medipol.edu.tr

For Gas Chromatography-Mass Spectrometry (GC-MS) , selectivity is achieved by the chromatographic separation and the mass-selective detection. scielo.br By monitoring specific mass-to-charge ratio (m/z) fragments of the target analyte, co-eluting substances can be distinguished, rendering the method highly selective. scielo.br For instance, in the analysis of nandrolone esters, monitoring the base peak at m/z 110, which corresponds to the core nandrolone molecule, allows for selective quantification. scielo.br

Linearity and Calibration

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. A calibration curve is constructed by plotting the analytical response versus the analyte concentration, and a linear regression is applied.

Research on nandrolone esters has established linearity over specific concentration ranges. The quality of the linear fit is typically assessed by the correlation coefficient (r²) or the coefficient of determination (R²), with values greater than 0.99 being desirable. medipol.edu.trarlok.com

| Compound | Method | Linearity Range (µg/mL) | Correlation Coefficient (r² or R²) | Source |

|---|---|---|---|---|

| Nandrolone Phenylpropionate | RP-HPLC | 0.050 - 25 | 0.9994 | ptfarm.plnih.gov |

| Nandrolone Phenylpropionate & Impurities | RP-HPLC | LOQ - 150% of impurity limit | > 0.999 | medipol.edu.tr |

| Nandrolone Decanoate | RP-HPLC | Not Specified | 0.9997 | arlok.com |

Precision and Accuracy

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results to the true value and is often determined through recovery studies.

Precision: Methods are evaluated for intra-day (repeatability) and inter-day (intermediate) precision. ptfarm.plnih.gov For nandrolone phenylpropionate analysis by RP-HPLC, intra-day precision values were reported in the range of 0.219–0.609% and inter-day precision from 0.441–0.875%. ptfarm.plnih.gov

Accuracy: This is assessed by spiking a sample with known amounts of the analyte at different concentration levels. The percentage recovery is then calculated. For methods analyzing nandrolone phenylpropionate and its impurities, accuracy has been established with recovery values typically ranging from 93.3% to 109.0%. medipol.edu.tr

| Compound | Method | Parameter | Result | Source |

|---|---|---|---|---|

| Nandrolone Phenylpropionate | RP-HPLC | Intra-day Precision (%RSD) | 0.219 - 0.609% | ptfarm.plnih.gov |

| Inter-day Precision (%RSD) | 0.441 - 0.875% | |||

| Nandrolone Phenylpropionate & Impurities | RP-HPLC | Accuracy (% Recovery) | 93.3% - 109.0% | medipol.edu.tr |

| Nandrolone Decanoate | RP-HPLC | Accuracy (% of Expected) | 100.1% - 102.0% | arlok.com |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

These limits are crucial for determining the sensitivity of an analytical method, especially when analyzing trace amounts in biological samples or for impurity profiling.

| Compound/Analyte | Matrix/Method | LOD | LOQ | Source |

|---|---|---|---|---|

| Nandrolone Phenylpropionate | RP-HPLC | 0.010 µg/mL | 0.050 µg/mL | ptfarm.plnih.gov |

| Nandrolone Esters | GC-MS (Oily Samples) | 50.97 µg/mL | 72.77 µg/mL | scielo.br |

| Nandrolone | GC-MS (Hair) | Not Specified | 50 pg/mg | nih.gov |

| Nandrolone Decanoate | GC-MS (Hair) | Not Specified | 200 pg/mg | nih.gov |

Stability-Indicating Methods for this compound and Related Impurities

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. medipol.edu.tr The development of such methods is essential for assessing the stability of a drug substance. This involves subjecting the compound to forced degradation under various stress conditions to produce potential degradation products. medipol.edu.trnih.gov

For nandrolone esters like nandrolone phenylpropionate, stability-indicating HPLC methods have been developed. medipol.edu.tr The process involves the following steps:

Forced Degradation: The drug substance is exposed to stress conditions such as acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis. medipol.edu.tr Studies on nandrolone phenylpropionate showed significant degradation under acidic and basic conditions, with little to no impact from oxidative, thermal, or photolytic stress. medipol.edu.tr

Method Development: A chromatographic method, typically reverse-phase HPLC, is developed to separate the parent drug from all the degradation products formed under the stress conditions. medipol.edu.tr

Method Validation: The developed method is then fully validated according to ICH guidelines to prove its specificity, accuracy, precision, and linearity for both the active ingredient and its degradation products. medipol.edu.tr In studies of nandrolone phenylpropionate, nandrolone itself was identified as a major degradation impurity. medipol.edu.tr

The stability of sample solutions for analysis is also evaluated. For instance, sample solutions of nandrolone phenylpropionate spiked with its impurities were found to be stable for at least 24 hours at room temperature, with the percentage difference in impurity area being less than 10%. medipol.edu.tr

Application of Advanced Spectroscopic Techniques in Structural Elucidation of Metabolites

The definitive identification and structural elucidation of this compound metabolites heavily rely on the application of advanced spectroscopic techniques. Primarily, these include mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, often coupled with powerful separation methods like chromatography.

Mass spectrometry, particularly when combined with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a cornerstone in metabolite profiling. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a metabolite, which is a critical first step in its identification. anu.edu.au Techniques like ultra-high-performance liquid chromatography coupled to tandem high-resolution mass spectrometry (UHPLC-HRMS) have become central to analyzing anabolic androgenic steroid (AAS) metabolites. anu.edu.au

Tandem mass spectrometry (MS/MS) is crucial for structural characterization. In this technique, a specific metabolite ion is selected and fragmented through collision-induced dissociation (CID), producing a unique fragmentation pattern that serves as a structural fingerprint. nih.gov For nandrolone metabolites, these patterns reveal characteristic losses and cleavages of the steroid backbone. researchgate.net For instance, after hydrolysis of the ester group, nandrolone itself is formed. The CID mass spectrum of nandrolone shows characteristic fragment ions that help in its identification. researchgate.net Derivatization techniques, such as using Girard's reagent T, can enhance the detection of oxo-metabolites and produce intense product ions related to the steroid backbone, further aiding in structural confirmation. nih.govresearchgate.net

The primary metabolites of nandrolone esters in humans are 19-norandrosterone (B1242311) and 19-noretiocholanolone (B1255105). scite.ai The identification of these and other metabolites, such as hydroxylated derivatives, is achieved by interpreting their mass spectra. A mass increase of 16 atomic mass units, for example, suggests a hydroxylation reaction. The fragmentation pattern in the MS/MS spectrum can then help to infer the position of this new hydroxyl group. tandfonline.com

Table 1: Representative Mass Spectrometry Data for Nandrolone and its Key Metabolites (as TMS derivatives) This table illustrates typical ions monitored in GC-MS analysis after derivatization. The specific ions and their abundances are critical for positive identification.

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Common Metabolic Pathway |

| Nandrolone (as di-TMS derivative) | 418 | 403, 208, 195 | Ester Hydrolysis |

| 19-Norandrosterone (as TMS derivative) | 348 | 333, 258, 243 | A-ring reduction |

| 19-Noretiocholanolone (as TMS derivative) | 348 | 333, 258, 243 | A-ring reduction |

Data is illustrative and based on common fragmentation patterns for TMS-derivatized steroids.

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail for structural analysis, allowing for the complete and unambiguous assignment of a molecule's structure. nih.gov Both ¹H and ¹³C NMR are used to characterize reference standards of metabolites. tandfonline.com While obtaining sufficient quantities of purified metabolites from biological samples for NMR analysis can be challenging, it is invaluable for confirming structures identified by MS and for characterizing novel metabolites discovered in vitro or in animal studies. scite.ainih.gov For example, in biotransformation studies, NMR data, including chemical shifts and coupling constants, can definitively establish the position of new hydroxyl groups or other structural modifications on the steroid nucleus. tandfonline.com

The integration of these powerful spectroscopic methods provides a comprehensive approach to studying the metabolic fate of this compound. HRMS is used for screening and tentative identification, MS/MS provides detailed structural fragments, and NMR offers complete structural confirmation. anu.edu.autandfonline.com

Structure Activity Relationship Sar Studies of Nandrolone Esters

Influence of Ester Chain Length and Structure on Biological Activity

The ester moiety attached to the 17β-hydroxyl group of nandrolone (B1676933) is the primary determinant of the drug's absorption rate and half-life following intramuscular injection. mdpi.comnih.gov Esterification increases the lipophilicity of the steroid, allowing it to be dissolved in an oil vehicle for depot injection. uomustansiriyah.edu.iqwikipedia.org The rate at which the ester is released from this oily depot and hydrolyzed into active nandrolone is directly related to the size and structure of the ester chain. nih.govdiva-portal.org

Generally, a longer and more complex ester chain results in a slower release from the injection site and a longer duration of action. mdpi.comdiva-portal.org This principle is clearly illustrated by comparing two commonly studied esters: nandrolone phenylpropionate and nandrolone decanoate (B1226879).

Nandrolone Phenylpropionate (NPP) : Features a shorter ester with a phenyl group. It is released more quickly, resulting in higher and earlier peak plasma concentrations of nandrolone and a shorter duration of action, typically around one week. nih.govwikipedia.org

Nandrolone Decanoate : Has a longer, straight 10-carbon aliphatic chain. This leads to a much slower release, a longer time to reach peak concentrations, and a sustained anabolic effect for up to three to four weeks. wikipedia.orgnih.gov

Nandrolone furylpropionate, containing a furylpropionate ester, would be expected to have a pharmacokinetic profile influenced by this specific moiety. The propionate (B1217596) base suggests a shorter chain, while the furan (B31954) ring, an aromatic heterocycle, adds complexity. Its properties would likely be intermediate, potentially similar to nandrolone phenylpropionate, which also features a short chain with an aromatic ring structure. afboard.com Studies comparing various esters have consistently shown that wider variation in the ester side-chain chemistry, including chain length and the presence of aromatic rings, is an effective determinant of the ester's pharmacokinetics. afboard.com

| Nandrolone Ester | Ester Structure | Relative Duration of Action | Pharmacokinetic Profile |

|---|---|---|---|

| Phenylpropionate | Shorter chain with aromatic ring | ~1 week wikipedia.org | Rapid onset, higher and earlier peak plasma levels. nih.gov |

| Decanoate | Long, 10-carbon aliphatic chain | 3-4 weeks wikipedia.org | Slower onset, more sustained and prolonged release profile. nih.govafboard.com |

| Furylpropionate | Shorter chain with furan ring | Expected to be short to intermediate | Theoretically similar to phenylpropionate due to the aromatic-like ring and short chain. |

Modulation of Receptor Binding Affinity by Esterification

Nandrolone itself exhibits a high binding affinity for the androgen receptor, in some studies reported to be higher than that of testosterone (B1683101). diva-portal.orgbiorxiv.org However, the key to its favorable anabolic-to-androgenic ratio lies in its metabolism. nih.gov In tissues with high 5α-reductase activity, such as the prostate and skin, testosterone is converted to the highly potent dihydrotestosterone (B1667394) (DHT), which has a much stronger affinity for the AR. nih.gov In contrast, nandrolone is metabolized by 5α-reductase to 5α-dihydronandrolone (DHN), a much weaker AR ligand. wikipedia.orgnih.govnih.gov This reduced androgenic potency in target tissues is a hallmark of nandrolone's pharmacological profile. biorxiv.org

Therefore, the ester's role is to control the pharmacokinetics—the release and availability of nandrolone—rather than to modulate the pharmacodynamics of receptor binding. By providing a sustained release, the ester ensures a steady supply of nandrolone to exert its effects, which are characterized by strong anabolic action and comparatively weaker androgenic action due to its unique metabolic pathway. recovered.orgebi.ac.uk

| Compound | Receptor | Relative Binding Affinity/Potency |

|---|---|---|

| Nandrolone | Androgen Receptor (AR) | High; binds with greater affinity than testosterone in some assays. drugbank.comdiva-portal.org |

| 5α-Dihydronandrolone (DHN) | Androgen Receptor (AR) | Low; significantly weaker AR agonist than nandrolone. wikipedia.orgnih.gov |

| Testosterone | Androgen Receptor (AR) | High (Baseline for comparison). nih.gov |

| 5α-Dihydrotestosterone (DHT) | Androgen Receptor (AR) | Very High; more potent AR agonist than testosterone. nih.gov |

Impact of Ester Moiety on Metabolic Stability and Biotransformation

The ester moiety is the primary factor influencing the metabolic stability of the prodrug form of nandrolone. The ester itself is designed to be cleaved. Once administered intramuscularly within an oil depot, the lipophilic nandrolone ester is slowly released into the systemic circulation. nih.govfrontiersin.org The first and most critical step in its biotransformation is the rapid hydrolysis of the ester bond by plasma and tissue esterases to liberate active nandrolone. nih.govwikipedia.org Research indicates that carboxylesterases are largely responsible for this conversion, which occurs quickly in whole blood. researchgate.net

The stability of the ester bond against this enzymatic hydrolysis directly correlates with the drug's half-life. A more stable ester is cleaved more slowly, leading to a longer duration of action. The structure of the ester, including its chain length and steric hindrance, influences its susceptibility to esterase activity. diva-portal.org Studies on liver cytosol have identified phosphodiesterase 7B (PDE7B) as an enzyme involved in the hydrolysis of nandrolone decanoate, indicating that specific enzymes in metabolic organs also contribute to the activation of these prodrugs. frontiersin.orgresearchgate.net

Once free nandrolone is released, it undergoes its own characteristic metabolism, primarily through reduction by 5α-reductase to DHN and conjugation in the liver to form metabolites like 19-norandrosterone (B1242311) and 19-noretiocholanolone (B1255105), which are then excreted. wikipedia.orgwikipedia.org The ester moiety's impact is therefore upstream of this process; it acts as a gatekeeper, controlling the rate at which nandrolone becomes available for its subsequent biotransformation and action. nih.gov

Computational Chemistry and Molecular Modeling for SAR Analysis

Computational chemistry and molecular modeling are valuable tools for analyzing the structure-activity relationships of steroid esters, providing insights that complement experimental data. nih.gov These methods can be used to predict how the structural features of an ester, like that of this compound, influence its physicochemical properties and interactions at a molecular level.

Molecular docking studies, for instance, are used to model the interaction between an active ligand (like nandrolone) and the ligand-binding domain (LBD) of the androgen receptor. endocrine-abstracts.org This helps in understanding the structural basis for binding affinity and agonist activity. While the ester prodrug itself does not bind the receptor, modeling can help in designing linkers that are optimally cleaved by esterases.

More directly relevant to ester prodrugs, computational analysis can be applied to the physical properties of the esters themselves. A recent study performed single-crystal X-ray diffraction and Hirshfeld surface analysis on several nandrolone esters (propionate, phenylpropionate, cypionate, and undecanoate). mdpi.comnih.gov This research provided detailed insights into:

Crystal Packing and Supramolecular Features : How the molecules arrange themselves in a solid state, which can influence formulation and dissolution.

Such analyses allow researchers to quantitatively correlate the chemical structure of the ester with macroscopic properties like solubility, providing a rational basis for designing new esters with desired release profiles. nih.gov

Design Principles for Improved Pharmacological Profiles through Ester Modification

The development of nandrolone esters is a classic example of a carrier-linked prodrug strategy, aimed at overcoming the poor oral bioavailability and short half-life of the parent drug. mdpi.comslideshare.netorientjchem.org The design principles for creating nandrolone esters with improved pharmacological profiles are centered on manipulating the pharmacokinetic properties of the drug through chemical modification of the ester moiety.

Prolonging Duration of Action : The primary goal is to extend the therapeutic effect, reducing the frequency of injections. This is achieved by increasing the lipophilicity of the ester. Lengthening the carbon chain of the ester (e.g., decanoate vs. propionate) or adding lipophilic groups increases its partitioning into the oil vehicle of the depot injection, slowing its release into the aqueous environment of the bloodstream and tissues. wikipedia.orgoup.comscirp.org

Controlling Release Rate : The structure of the ester must be carefully chosen to ensure a predictable and steady release of nandrolone. The ester must be labile enough to be cleaved by endogenous esterases but stable enough to provide a sustained release. nih.govscirp.org The balance between stability and cleavability is key to avoiding sharp peaks and troughs in plasma concentration.

Optimizing Physicochemical Properties : The ester should confer properties that are suitable for a stable pharmaceutical formulation (e.g., solubility in an oil vehicle). uomustansiriyah.edu.iq Computational studies of crystal structures and intermolecular forces can aid in selecting esters that will have the desired physical characteristics. mdpi.comnih.gov

Maintaining the Anabolic/Androgenic Ratio : While the ester does not directly affect the intrinsic activity of nandrolone at the receptor level, by maintaining more stable and consistent blood levels of the active hormone, it can help to ensure that the favorable anabolic-to-androgenic profile of nandrolone is realized therapeutically. nih.gov

In essence, the ester moiety acts as a tunable delivery system. By modifying its length, branching, and the inclusion of functional groups like aromatic rings (as in phenylpropionate or furylpropionate), medicinal chemists can design nandrolone prodrugs with tailored pharmacokinetic profiles to meet specific therapeutic needs. scirp.orgnih.gov

Emerging Research Directions and Future Perspectives

Integration of Multi-Omics Approaches in Nandrolone (B1676933) Research